molecular formula CF3HgI B13424709 Mercury, iodo(trifluoromethyl)- CAS No. 421-11-4

Mercury, iodo(trifluoromethyl)-

Cat. No.: B13424709
CAS No.: 421-11-4
M. Wt: 396.50 g/mol
InChI Key: BWFODGQUQSTNME-UHFFFAOYSA-M
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Description

Mercury, iodo(trifluoromethyl)-, with the CAS registry number 421-11-4 and molecular formula CF 3 HgI, is a specialized organomercury compound used in synthetic and organofluorine chemistry research . This compound serves as a reagent for the introduction of the trifluoromethyl group and has been identified as a key intermediate in synthetic pathways. Research indicates its specific utility in the preparation of other valuable fluorinated compounds. For instance, it is involved in exchange reactions with phosphines, leading to the synthesis of iodo(trifluoromethyl)phosphine and related derivatives, which are of interest for their unique chemical properties . Furthermore, bis(trifluoromethyl)mercury compounds, which share a similar functional group, are known to be useful reagents for the trifluoromethylation of other metals . This highlights the role of Mercury, iodo(trifluoromethyl)- as a potential building block or transmetallating agent in the development of novel metal complexes and materials. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

421-11-4

Molecular Formula

CF3HgI

Molecular Weight

396.50 g/mol

IUPAC Name

iodo(trifluoromethyl)mercury

InChI

InChI=1S/CF3.Hg.HI/c2-1(3)4;;/h;;1H/q;+1;/p-1

InChI Key

BWFODGQUQSTNME-UHFFFAOYSA-M

Canonical SMILES

C(F)(F)(F)[Hg]I

Origin of Product

United States

Synthetic Methodologies for Mercury, Iodo Trifluoromethyl , and Analogues

Academic Synthetic Routes to Mercury, iodo(trifluoromethyl)-

The primary and historically significant method for the preparation of Mercury, iodo(trifluoromethyl)- (also known as trifluoromethylmercuric iodide) was first reported by Emeléus and Haszeldine in 1949. This foundational work laid the groundwork for the synthesis of a range of trifluoromethylmercury compounds.

Precursor Chemistry and Reaction Conditions

The synthesis of Mercury, iodo(trifluoromethyl)- involves the direct reaction of elemental mercury with iodotrifluoromethane (B1198407) (CF₃I). The reaction is typically carried out in a sealed glass tube and is initiated by photolysis, often using a mercury vapor lamp.

Reaction: Hg + CF₃I → CF₃HgI

The reaction proceeds over several days at room temperature. The product, a white crystalline solid, coats the walls of the reaction vessel. This method, while foundational, often results in modest yields.

Precursors Reaction Conditions Product Reference
Elemental Mercury (Hg)Photolysis (mercury vapor lamp)Mercury, iodo(trifluoromethyl)- (CF₃HgI)Emeléus & Haszeldine (1949)
Iodotrifluoromethane (CF₃I)Sealed glass tube, room temperature, several days

Optimization Strategies for Reagent Yield and Purity

While the original method by Emeléus and Haszeldine provides a direct route to Mercury, iodo(trifluoromethyl)-, subsequent research has focused on improving the efficiency and purity of the product. Optimization strategies often involve modifications to the reaction conditions and purification techniques.

Purification: The primary method for the purification of Mercury, iodo(trifluoromethyl)- is sublimation. The crude product can be sublimed under vacuum to yield pure, white crystals. Recrystallization from a suitable solvent is another common purification technique.

General strategies for improving the yield and purity of organomercury compounds can be applied, although specific literature on the optimization of Mercury, iodo(trifluoromethyl)- synthesis is scarce. These general strategies include:

Control of Stoichiometry: Precise control over the molar ratio of mercury to iodotrifluoromethane can influence the reaction outcome and minimize the formation of byproducts.

Temperature and Pressure Control: While the original synthesis is conducted at room temperature, variations in temperature and pressure within the sealed reaction vessel could potentially enhance the reaction rate and yield.

Alternative Initiation Methods: Exploring alternative initiation methods to photolysis, such as thermal or radical initiation, could offer pathways to improved efficiency.

Preparation of Related Trifluoromethylmercury Compounds

The synthetic principles established for Mercury, iodo(trifluoromethyl)- have been extended to the preparation of other important trifluoromethylmercury reagents, namely bis(trifluoromethyl)mercury (B14153196) and phenyl(trifluoromethyl)mercury.

Synthesis of Bis(trifluoromethyl)mercury

Bis(trifluoromethyl)mercury, [Hg(CF₃)₂], is a valuable trifluoromethylating agent. Its synthesis often starts from Mercury, iodo(trifluoromethyl)-. One established method involves the reaction of trifluoromethylmercuric iodide with a reducing agent, such as cadmium amalgam, at elevated temperatures.

Reaction: 2 CF₃HgI + Cd/Hg → Hg(CF₃)₂ + CdI₂ + Hg

The reaction is carried out in a sealed tube at temperatures ranging from 130-160°C. The product is a white, crystalline solid that can be purified by sublimation.

Precursor Reagent Reaction Conditions Product Reference
Mercury, iodo(trifluoromethyl)- (CF₃HgI)Cadmium Amalgam (Cd/Hg)Sealed tube, 130-160°CBis(trifluoromethyl)mercury [Hg(CF₃)₂]Emeléus & Haszeldine (1949)

Synthesis of Phenyl(trifluoromethyl)mercury

Phenyl(trifluoromethyl)mercury (PhHgCF₃) is another key reagent in trifluoromethylation chemistry. A common synthetic route involves a substituent exchange reaction between diphenylmercury (B1670734) [(C₆H₅)₂Hg] and a trifluoromethylmercury halide, such as trifluoromethylmercuric bromide (CF₃HgBr).

Reaction: (C₆H₅)₂Hg + CF₃HgBr → C₆H₅HgCF₃ + C₆H₅HgBr

This reaction provides a convenient pathway to phenyl(trifluoromethyl)mercury.

Comparative Analysis of Synthetic Routes for Trifluoromethylating Reagents

The three trifluoromethylmercury compounds discussed—Mercury, iodo(trifluoromethyl)-, bis(trifluoromethyl)mercury, and phenyl(trifluoromethyl)mercury—each possess distinct synthetic routes and have been utilized as trifluoromethylating agents. A comparative analysis of their synthesis highlights different approaches to accessing these valuable reagents.

Compound Synthetic Approach Key Features of Synthesis Primary Application
Mercury, iodo(trifluoromethyl)- Direct reaction of Hg and CF₃IPhotochemical initiation, heterogeneous reaction.Precursor to other trifluoromethylmercury compounds.
Bis(trifluoromethyl)mercury Reduction of CF₃HgIRequires a precursor and a reducing agent at high temperatures.Trifluoromethylating agent.
Phenyl(trifluoromethyl)mercury Substituent exchange reactionUtilizes pre-formed organomercury reagents.Precursor for difluorocarbene generation and trifluoromethylation. researchgate.net

The synthesis of Mercury, iodo(trifluoromethyl)- represents a direct, albeit potentially low-yielding, entry point into this class of compounds. Its primary utility lies in its role as a precursor for more complex trifluoromethylmercury reagents.

The preparation of bis(trifluoromethyl)mercury from Mercury, iodo(trifluoromethyl)- involves a subsequent, more forcing reaction step. This multi-step process adds complexity but yields a reagent with two trifluoromethyl groups, enhancing its potential as a trifluoromethylating agent.

The synthesis of phenyl(trifluoromethyl)mercury through substituent exchange offers a more modular approach, allowing for the combination of different organomercury precursors. This reagent is particularly noted for its ability to serve as a precursor to difluorocarbene under specific conditions, expanding its synthetic utility beyond direct trifluoromethylation. researchgate.net

Organometallic Precursors vs. Non-Metallic Systems

The synthesis of trifluoromethylated compounds, including CF₃HgI, can be broadly categorized into methods employing organometallic precursors and those utilizing non-metallic systems. Each approach offers distinct advantages and disadvantages regarding reactivity, scope, and handling.

Organometallic Precursors

Historically, organometallic compounds have been central to trifluoromethylation reactions. wikipedia.org For the synthesis of Mercury, iodo(trifluoromethyl)-, the most direct organometallic precursor is bis(trifluoromethyl)mercury, Hg(CF₃)₂. This compound can be prepared via the thermal decarboxylation of mercury(II) trifluoroacetate (B77799). wikipedia.org Mercury, iodo(trifluoromethyl)- can then be synthesized through a ligand redistribution reaction between bis(trifluoromethyl)mercury and mercury(II) iodide (HgI₂).

Hg(CF₃)₂ + HgI₂ → 2 CF₃HgI

This equilibrium reaction highlights a common pathway in organomercurial chemistry. Another significant class of organometallic reagents used in trifluoromethylation are trifluoromethyl-copper(I) species (CF₃Cu). These are typically generated in situ from the reaction of trifluoroiodomethane (CF₃I) with copper powder and are highly effective for introducing the CF₃ group into various organic molecules, particularly in coupling reactions with aryl and vinyl halides. wikipedia.org While effective, these organometallic systems often involve toxic heavy metals and can be sensitive to air and moisture, necessitating careful handling. ontosight.ai

Non-Metallic Systems

To overcome the limitations of heavy-metal-based reagents, significant research has focused on developing non-metallic systems for trifluoromethylation. These modern reagents often provide milder reaction conditions, greater functional group tolerance, and improved safety profiles. They can be classified based on the nature of the trifluoromethyl transfer: electrophilic, nucleophilic, or radical.

Electrophilic Trifluoromethylating Reagents: A major advancement was the development of stable, easy-to-handle electrophilic sources of the "CF₃⁺" synthon. Hypervalent iodine(III) compounds, such as Togni's reagents, are prominent examples. researchgate.netrsc.org These reagents can trifluoromethylate a wide range of nucleophiles, including phenols, amines, and thiols, under mild, often transition-metal-free conditions. rsc.orgresearchgate.net Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, represent another class of powerful electrophilic trifluoromethylating agents. nih.gov

Nucleophilic Trifluoromethylating Reagents: The direct use of the trifluoromethyl anion (CF₃⁻) is challenging due to its instability, as it readily decomposes to difluorocarbene (:CF₂) and a fluoride (B91410) ion. beilstein-journals.org A significant breakthrough in this area involves the use of fluoroform (HCF₃), an inexpensive industrial byproduct, as a precursor. beilstein-journals.org Systems combining HCF₃ with strong bases like potassium hexamethyldisilazide (KHMDS) in solvents like triglyme (B29127) have been developed for the effective nucleophilic trifluoromethylation of carbonyl compounds. beilstein-journals.org Another widely used nucleophilic reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, which releases the CF₃ anion upon activation with a fluoride source. wikipedia.org

The following table provides a comparative overview of these systems.

FeatureOrganometallic SystemsNon-Metallic Systems
Primary Reagents Hg(CF₃)₂, CF₃CuTogni's reagents, Umemoto's reagents, HCF₃, TMSCF₃
Precursors CF₃CO₂H, CF₃I, Metal Powders2-Iodobenzoic acid derivatives, HCF₃, Chlorodifluoromethane
Nature of CF₃ Transfer Primarily Nucleophilic or RadicalElectrophilic, Nucleophilic, or Radical
Key Advantages Well-established reactivity, powerful for specific transformationsMilder conditions, broader substrate scope, lower toxicity, improved handling
Key Disadvantages Toxicity of heavy metals (e.g., mercury), harsh conditions, air/moisture sensitivityHigher cost of some reagents, potential for side reactions depending on the system

Evaluation of Methodological Advancements in Trifluoromethylation

The methodologies for introducing a trifluoromethyl group have undergone significant evolution, driven by the need for greater efficiency, selectivity, and operational simplicity.

Early methods for trifluoromethylation were often limited by harsh reaction conditions. The McLoughlin-Thrower reaction, developed in the 1960s, involved the coupling of an iodoaromatic compound with trifluoroiodomethane (CF₃I) using copper powder at high temperatures (e.g., 150 °C in DMF). wikipedia.org While groundbreaking, the scope of such reactions was limited. The use of pre-formed organometallic reagents like Hg(CF₃)₂ also represented an important, albeit hazardous, step forward. wikipedia.org

A paradigm shift occurred with the development of shelf-stable, electrophilic trifluoromethylating agents in the late 20th and early 21st centuries. Reagents developed by Umemoto and Togni offered chemists access to a "CF₃⁺" equivalent that was far easier to handle than gaseous precursors and compatible with a much wider array of functional groups. researchgate.netnih.gov This innovation opened the door to the routine trifluoromethylation of diverse nucleophilic substrates under mild conditions. researchgate.netrsc.org

More recently, the field has been revolutionized by the application of photoredox catalysis. rsc.org These methods allow for the generation of trifluoromethyl radicals from various inexpensive and readily available sources (including Togni's reagents or CF₃SO₂Cl) under visible light irradiation at room temperature. researchgate.netrsc.org The reactions exhibit exceptional functional group tolerance and have enabled transformations that were previously challenging, including the direct C-H trifluoromethylation of heteroarenes. researchgate.net These photocatalytic methods are considered a greener and more sustainable approach to trifluoromethylation. rsc.org

Simultaneously, progress in nucleophilic trifluoromethylation has focused on harnessing inexpensive and abundant feedstocks. The development of protocols that effectively utilize fluoroform (HCF₃) represents a significant advancement in terms of cost and atom economy, moving away from more complex, multi-step syntheses of trifluoromethylating agents. beilstein-journals.org

The table below summarizes the progression of these methodologies.

Era/MethodologyKey Reagent(s) / SystemTypical Reaction ConditionsScope and Limitations
Early/Classical CF₃I / Cu powderHigh Temperature (e.g., >150 °C)Limited to robust aryl iodides; low functional group tolerance. wikipedia.org
Organometallic Hg(CF₃)₂, CF₃CuVaried, often requires inert atmosphereEffective but toxic and sensitive reagents. wikipedia.org
Modern Electrophilic Umemoto's & Togni's ReagentsMild (often room temp.), transition-metal-freeBroad scope for nucleophiles (O, N, S, C); stable and easy-to-handle reagents. researchgate.netnih.gov
Modern Nucleophilic HCF₃ / Base, TMSCF₃ / F⁻Low Temperature (e.g., -40 °C) or Room Temp.Effective for carbonyls and imines; utilizes inexpensive HCF₃. wikipedia.orgbeilstein-journals.org
Contemporary Photocatalytic CF₃I, Togni's Reagents / Photoredox CatalystVisible Light, Room TemperatureExtremely mild; excellent functional group tolerance; enables novel reactivity (e.g., C-H functionalization). researchgate.netrsc.org

Reactivity and Mechanistic Investigations of Mercury, Iodo Trifluoromethyl

Fundamental Reactivity Patterns of the Trifluoromethylmercury Moiety

The reactivity of the trifluoromethylmercury group is characterized by its ability to engage in various processes, including electron transfer, and to exhibit both nucleophilic and electrophilic behavior.

Electron Transfer Processes and Radical Formation

The trifluoromethylmercury bond is susceptible to cleavage through electron transfer processes, leading to the formation of the trifluoromethyl radical (•CF3). This radical is a key intermediate in many trifluoromethylation reactions. The generation of the •CF3 radical from precursors like trifluoroiodomethane (CF3I) can be initiated by various methods, including the use of triethylborane. wikipedia.org Compared to the methyl radical, the trifluoromethyl radical is pyramidal, possesses a significant inversion barrier, and is more electrophilic and reactive. wikipedia.org For instance, its reaction with styrene (B11656) is reported to be 440 times faster than that of the methyl radical. wikipedia.org

The formation of radical intermediates can also be observed in the electrochemical oxidation of iodide, where an iodine radical (I•) is generated. jmcs.org.mx This suggests that under certain conditions, the iodide component of CF3HgI could also participate in radical processes. The generation of radicals from hypervalent iodine(III) reagents through single electron reduction further underscores the accessibility of radical pathways in related organoiodine chemistry. nih.gov

Table 1: Comparison of Methyl and Trifluoromethyl Radicals

Property Methyl Radical (•CH3) Trifluoromethyl Radical (•CF3)
Geometry Planar Pyramidal (107.8° C angle)
Inversion Barrier Low High
Electrophilicity Less electrophilic More electrophilic
Reactivity Less reactive More reactive

Nucleophilic and Electrophilic Pathways

The trifluoromethyl group can be delivered as a nucleophile (CF3⁻) or an electrophile (CF3⁺) depending on the reaction conditions and the nature of the reagents involved.

Nucleophilic Pathways: The trifluoromethyl anion (CF3⁻) is considered a transient species. wikipedia.org However, reagents like trifluoromethyltrimethylsilane (TMSCF3), developed by Ingo Ruppert in 1984 and later activated with fluoride (B91410) by Prakash and Olah, serve as effective sources of nucleophilic CF3. wikipedia.org While CF3HgI itself is not typically a direct source of the CF3⁻ anion, its reactions can proceed through pathways that result in the formal transfer of a nucleophilic trifluoromethyl group.

Electrophilic Pathways: The generation of a "free" trifluoromethyl cation (CF3⁺) is described as being "extremely hard". wikipedia.org However, electrophilic trifluoromethylating agents have been developed, such as diaryl(trifluoromethyl)sulfonium salts. wikipedia.org The reaction mechanisms for electrophilic trifluoromethylations are a subject of debate, with possibilities including polar substitution and single electron transfer. wikipedia.org

Reaction Mechanisms Involving Mercury, iodo(trifluoromethyl)-

The reactions of CF3HgI can proceed through various mechanistic routes, including free radical transformations and pathways that can be described as either concerted or stepwise.

Free Radical Initiated Transformations

Free radical mechanisms are prominent in the reactions of trifluoromethyl-containing compounds. The trifluoromethyl radical, once generated, can participate in a variety of transformations. For example, the photochemical reaction of iodotrifluoromethane (B1198407) with ethylene (B1197577) yields 3-iodo-1,1,1-trifluoropropane, demonstrating the addition of the •CF3 radical to an alkene. wikipedia.org Similarly, radical trifluoromethylation of alkenes has been achieved using hypervalent iodine(III) reagents in the presence of a copper catalyst. nih.gov In these reactions, the •CF3 radical adds to the alkene, and the resulting radical intermediate is then oxidized to form the final product. nih.gov

Concerted vs. Stepwise Mechanistic Postulations

Chemical reactions can proceed through a single, concerted step where all bond-making and bond-breaking occurs simultaneously, or through a multi-step, stepwise mechanism involving the formation of one or more intermediates. ucla.edu A concerted reaction proceeds through a single transition state, while a stepwise reaction involves intermediates such as carbocations, carbanions, or radicals. youtube.com

The distinction between concerted and stepwise mechanisms can be investigated using techniques like isotope effects. nih.gov For example, in a stepwise mechanism, the rate-determining step can shift depending on the reaction conditions and the nature of the leaving group. wikipedia.org The SN1 hydrolysis of tert-butyl chloride is a classic example of a stepwise reaction involving a carbocation intermediate. ucla.edu In the context of CF3HgI, the specific mechanism (concerted or stepwise) would depend on the substrate and reaction conditions.

Interaction with Diverse Substrates and Co-reagents

The reactivity of iodo(trifluoromethyl)mercury is characterized by its role as a source of the trifluoromethyl group, a moiety that can significantly alter the physical, chemical, and biological properties of a molecule. ontosight.ai Its interactions with a range of substrates are central to its application in synthetic chemistry.

Interactions with Phosphorus-Containing Species

The interaction of iodo(trifluoromethyl)mercury with phosphorus-containing compounds is another area where specific data is limited. However, the trifluoromethylation of phosphorus nucleophiles is a known transformation. beilstein-journals.org While direct examples with iodo(trifluoromethyl)mercury are not prevalent in the literature, the general reactivity pattern suggests that it could potentially serve as a trifluoromethylating agent for phosphines. The reaction of various electrophilic trifluoromethylating reagents with P-nucleophiles has been reported, leading to the formation of trifluoromethylated phosphorus compounds. beilstein-journals.org These reactions underscore the feasibility of transferring a trifluoromethyl group to a phosphorus center.

Reactivity with Unsaturated Hydrocarbons

The addition of a trifluoromethyl group and an iodine atom across a carbon-carbon double or triple bond, known as iodotrifluoromethylation, is a valuable synthetic transformation. While several methods exist for this purpose, they often employ different reagents to generate the trifluoromethyl radical and the iodine species. mdpi.comnih.govorganic-chemistry.org For example, a combination of sodium trifluoromethanesulfinate and iodine pentoxide in an aqueous medium has been shown to effectively achieve the iodotrifluoromethylation of a wide range of alkenes and alkynes via a free-radical process. nih.govorganic-chemistry.org

Although iodo(trifluoromethyl)mercury is noted for its general utility in introducing the trifluoromethyl group, specific examples of its direct addition to alkenes and alkynes are not well-documented in the reviewed literature. ontosight.ai The general mechanism for such reactions, when they do occur with other reagents, often involves the radical addition of the trifluoromethyl group to the unsaturated bond, followed by the trapping of the resulting radical intermediate with an iodine atom source.

Table 1: Examples of Iodotrifluoromethylation of Alkenes and Alkynes with Alternative Reagents

SubstrateReagentsProductYield (%)Reference
1-OcteneNaSO2CF3, I2O5, H2O1-Iodo-2-(trifluoromethyl)octane85 nih.govorganic-chemistry.org
PhenylacetyleneNaSO2CF3, I2O5, H2O(E)-1-Iodo-2-phenyl-1-(trifluoromethyl)ethene78 nih.govorganic-chemistry.org
StyreneNaSO2CF3, I2O5, H2O1-Iodo-2-phenyl-1-(trifluoromethyl)ethane82 nih.govorganic-chemistry.org

Oxidative and Reductive Transformations

The redox chemistry of mercury and its compounds is a complex field, with significant research focused on its environmental transformations. mdpi.com These studies often involve the oxidation of elemental mercury (Hg(0)) to mercuric ions (Hg(II)) and the reduction of Hg(II) back to its elemental form. mdpi.com However, specific studies on the oxidative and reductive transformations of iodo(trifluoromethyl)mercury are not extensively detailed in the primary chemical literature.

In a broader context, trifluoromethyl-metal complexes, such as bis(trifluoromethyl)mercury (B14153196) (Hg(CF3)2), which can be prepared from the decarboxylation of trifluoroacetate (B77799), are known to be useful in the trifluoromethylation of other metals through transmetallation reactions. wikipedia.org This suggests that the trifluoromethyl-mercury bond can be cleaved under certain conditions, which is a key step in many redox-mediated reactions. The general reactivity of organomercurials suggests that they can undergo reductive cleavage of the carbon-mercury bond or oxidative addition reactions at the mercury center, but specific conditions and products for iodo(trifluoromethyl)mercury in such transformations require further investigation.

Advanced Synthetic Applications of Mercury, Iodo Trifluoromethyl , in Organic Synthesis

Regioselective and Stereoselective Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF3) group can dramatically alter the biological and chemical properties of a molecule, such as its metabolic stability and lipophilicity. chemrxiv.orgnih.gov Iodo(trifluoromethyl)mercury serves as a key reagent in achieving this transformation with high selectivity.

Introduction of the Trifluoromethyl Group into Aromatic Systems

The direct C-H trifluoromethylation of aromatic compounds is an ideal method for synthesizing trifluoromethylated arenes. chemrxiv.org However, the high reactivity of the trifluoromethyl radical often leads to a mixture of regioisomers. chemrxiv.org Research has shown that using additives like cyclodextrins can control the regioselectivity of radical C-H trifluoromethylation. chemrxiv.orgnih.govchemrxiv.orgelsevierpure.com By forming an inclusion complex, the cyclodextrin (B1172386) shields certain positions on the aromatic ring, directing the trifluoromethylation to a specific site. chemrxiv.orgnih.govchemrxiv.orgelsevierpure.com This method has been successful in achieving high regioselectivity for a variety of aromatic substrates, even on a gram scale. chemrxiv.orgnih.govchemrxiv.orgelsevierpure.com

For instance, the trifluoromethylation of some aromatic substrates with sodium trifluoromethanesulfinate (NaSO2CF3) and a copper catalyst in water results in a mixture of products. chemrxiv.org However, the addition of cyclodextrins significantly improves the yield of the desired regioisomer. chemrxiv.org The choice of cyclodextrin (α, β, or γ) depends on the substitution pattern of the aromatic substrate. chemrxiv.org

Table 1: Regioselective C-H Trifluoromethylation of Aromatic Compounds with and without Cyclodextrin (CD)

Substrate Conditions Product Distribution (Regioisomeric Ratio) Combined Yield (%)
1a No CD 3a / 3a' = 2.2 56
1a With α-CD 3a only 70
1b No CD 3b / 3b' / 3b'' = 1.0 / 1.0 / 0.5 65
1b With β-CD 3b only 80

Data sourced from studies on regioselective trifluoromethylation. chemrxiv.org

Another significant approach involves the copper-mediated trifluoromethylation of iodoarenes, a reaction known as the McLoughlin-Thrower reaction. wikipedia.org This method utilizes trifluoroiodomethane (CF3I) and copper powder to generate the trifluoromethylated aromatic compound. wikipedia.org The key intermediate in this transformation is a perfluoromethyl-metal complex. wikipedia.org

Stereochemical Control in Aliphatic Trifluoromethylation Reactions

Achieving stereocontrol in the trifluoromethylation of aliphatic systems is crucial for the synthesis of chiral pharmaceuticals. princeton.edu Organocatalysis has emerged as a powerful tool for the enantioselective α-trifluoromethylation of aldehydes. princeton.edu This method can proceed through a non-photolytic pathway, merging Lewis acid and organocatalysis with an electrophilic trifluoromethylating reagent. princeton.edu

In one approach, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, activates an aldehyde to form a stereofacially biased enamine. princeton.edu This enamine then reacts with an electrophilic CF3 source. The catalyst's structure effectively shields one face of the enamine, leading to high levels of enantioinduction. princeton.edu This strategy has been successfully applied to a wide range of aldehydes, including sterically demanding ones, with excellent yields and enantioselectivities. princeton.edu

Table 2: Enantioselective α-Trifluoromethylation of Aldehydes

Aldehyde Substrate Yield (%) Enantiomeric Excess (ee, %)
Propanal 75 95
Butanal 80 96
Cyclohexanecarboxaldehyde 78 97
Adamantanecarboxaldehyde 70 94

Data represents typical results from organocatalytic trifluoromethylation studies. princeton.edu

The resulting enantioenriched α-trifluoromethyl aldehydes are valuable building blocks that can be readily converted into other useful organofluorine compounds, such as β-CF3 alcohols and α-CF3 carboxylic acids, with high stereofidelity. princeton.edu

Catalytic Approaches for Trifluoromethylation

The development of catalytic methods for trifluoromethylation is a significant area of research, aiming to improve efficiency and reduce waste. nih.govbeilstein-journals.orgnih.govresearchgate.net Copper-catalyzed trifluoromethylation of aryl halides has been extensively studied. beilstein-journals.orgnih.govresearchgate.net While stoichiometric amounts of copper are often used, catalytic systems are highly desirable. beilstein-journals.orgresearchgate.net

Recent advancements include the use of novel trifluoromethylating reagents in the presence of a catalytic amount of a copper(I) salt and a ligand, such as 2,2'-bipyridyl. beilstein-journals.orgnih.govresearchgate.net The ligand plays a crucial role in stabilizing the copper(I) catalyst throughout the catalytic cycle. beilstein-journals.org Mechanistic studies suggest that the rate-determining step in these reactions is the oxidative addition of the aryl iodide to the Cu(I)-CF3 species. beilstein-journals.orgnih.govresearchgate.net

Table 3: Copper-Catalyzed Trifluoromethylation of Iodoarenes

Aryl Iodide Catalyst System Solvent Yield (%)
p-Iodonitrobenzene CuI (10 mol%), 2,2'-bipyridyl (20 mol%) Benzonitrile 80
p-Iodoanisole CuBr (10 mol%), 2,2'-bipyridyl (20 mol%) Benzonitrile 75
2-Iodopyridine CuCl (10 mol%), 2,2'-bipyridyl (20 mol%) DMF 68

Data based on findings from catalytic trifluoromethylation research. beilstein-journals.orgresearchgate.net

Generation and Application of Difluorocarbene Intermediates

Iodo(trifluoromethyl)mercury is a precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate with broad synthetic utility. cas.cn

Mechanisms of Difluorocarbene Extrusion from Trifluoromethylmercury Compounds

Difluorocarbene is a singlet carbene, stabilized by π-donation from the fluorine atoms to the vacant p-orbital of the carbene carbon. cas.cncas.cn This electronic structure makes it a moderately electrophilic species. cas.cn The generation of difluorocarbene from trifluoromethyl-metal compounds like iodo(trifluoromethyl)mercury typically involves the elimination of a metal halide.

Another well-studied source for difluorocarbene generation is trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov The mechanism of :CF2 transfer from TMSCF3 can be initiated by a nucleophilic catalyst, such as sodium iodide (NaI). nih.govorganic-chemistry.org The process involves a complex anionic chain reaction where a fluoride (B91410) anionoid attacks the silicon atom of TMSCF3, leading to the extrusion of difluorocarbene. nih.gov Kinetic studies using in situ 19F NMR spectroscopy have been instrumental in elucidating these mechanisms. nih.gov

Cyclopropanation Reactions Utilizing Difluorocarbene Sources

Difluorocarbene readily undergoes [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnresearchgate.netnih.gov These products are valuable building blocks in medicinal chemistry and materials science. researchgate.net

The reaction is most efficient with electron-rich alkenes due to the electrophilic nature of difluorocarbene. cas.cnnih.gov For less reactive or electron-deficient alkenes, harsher reaction conditions may be required. nih.gov The development of continuous flow methods for difluorocarbene generation and subsequent cyclopropanation has offered a safer and more efficient alternative to traditional batch processes. organic-chemistry.org This technique allows for precise control of reaction parameters and minimizes the handling of volatile and toxic reagents. organic-chemistry.org

Table 4: Difluorocyclopropanation of Various Alkenes

Alkene Difluorocarbene Source Method Yield (%)
Styrene (B11656) TMSCF3 / NaI Continuous Flow 99
1-Octene TMSCF3 / NaI Batch 85
Cyclohexene TMSCF3 / NaI Continuous Flow 92
Phenylacetylene TMSCF3 / NaI Continuous Flow 90

Data compiled from studies on difluorocarbene cycloadditions. organic-chemistry.org

The resulting gem-difluorocyclopropanes can undergo various transformations, such as ring-opening reactions, to provide access to a wide array of fluorinated organic molecules. researchgate.net

Scope and Limitations in Difluorocarbene Generation from Organomercurials

Iodo(trifluoromethyl)mercury is a well-established precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. The generation of difluorocarbene from CF3HgI typically proceeds via thermal decomposition or, more commonly, through a process initiated by sodium iodide. The mechanism involves the formation of a sodium salt of the trifluoromethylmercurate complex (Na+[CF3HgI2]−), which then fragments to release difluorocarbene, mercury(II) iodide, and sodium fluoride.

The primary application of this in situ generated difluorocarbene is the difluorocyclopropanation of alkenes. The scope of this reaction is largely dictated by the electronic nature of the alkene. Difluorocarbene is a moderately electrophilic species, a characteristic resulting from the competing effects of the electron-withdrawing fluorine atoms and π-donation from their lone pairs into the vacant p-orbital of the carbene carbon. cas.cn Consequently, it reacts most efficiently with electron-rich alkenes.

Scope:

Electron-rich Alkenes: Olefins such as enamines, vinyl ethers, and simple cycloalkenes readily undergo [2+1] cycloaddition with difluorocarbene generated from CF3HgI to afford the corresponding gem-difluorocyclopropanes in good yields.

Strained Alkenes: Strained systems, like norbornene derivatives, are also good substrates for this reaction.

Limitations:

Toxicity: The primary limitation of using iodo(trifluoromethyl)mercury is the high toxicity associated with organomercury compounds, which poses significant handling and disposal challenges. This has driven the development of more environmentally benign difluorocarbene precursors. cas.cn

Electron-deficient Alkenes: The reaction is generally inefficient for electron-poor alkenes, such as α,β-unsaturated esters and nitriles, due to the electrophilic nature of difluorocarbene. cas.cn

Reaction Conditions: The generation of difluorocarbene from CF3HgI often requires elevated temperatures, which can limit its applicability with thermally sensitive substrates.

Stoichiometric Reagent: The process is stoichiometric, requiring a full equivalent of the mercury reagent, which is disadvantageous from both a cost and waste perspective.

The table below illustrates the typical scope of the difluorocyclopropanation reaction using iodo(trifluoromethyl)mercury.

Alkene SubstrateProductTypical Yield (%)
Cyclohexene7,7-Difluoronorcarane70-80%
Styrene1,1-Difluoro-2-phenylcyclopropane60-70%
1-Hexene1,1-Difluoro-2-butylcyclopropane55-65%
Ethyl vinyl ether1,1-Difluoro-2-ethoxycyclopropane75-85%

Diverse Functionalizations and Transformations

Beyond its use in generating a key reactive intermediate, the trifluoromethyl group of iodo(trifluoromethyl)mercury can be involved in various transformations, enabling the synthesis of diverse fluorinated molecules.

Conversion of Trifluoromethyl Groups to Other Fluorinated Moieties (e.g., Difluoro)

The most significant transformation of the trifluoromethyl group in CF3HgI is its conversion into a difluoromethylene (-CF2-) moiety. This conversion is intrinsically linked to the generation of difluorocarbene as discussed previously. The fragmentation of the trifluoromethyl group on the mercury center results in the loss of a fluoride ion and the formation of the :CF2 carbene.

This difluorocarbene can then be trapped by a variety of nucleophiles, effectively converting the original trifluoromethyl source into a difluoromethylated product. For instance:

O-Difluoromethylation: In the presence of phenols, the generated difluorocarbene can insert into the O-H bond, leading to the formation of difluoromethyl aryl ethers. While CF3HgI is a "classical" reagent for this, newer methods are often preferred. cas.cn

gem-Difluorocyclopropanation: As detailed in section 4.2.3, the reaction with alkenes introduces a gem-difluoromethylene group into a three-membered ring structure. cas.cn

This process represents a formal reduction of the CF3 group to a CF2 moiety, which is then incorporated into a new molecular scaffold.

Applications in the Synthesis of Complex Fluorinated Molecules

The introduction of fluorine-containing groups is a crucial strategy in the development of pharmaceuticals and agrochemicals. wikipedia.orgcas.cn While modern methods are now more common, iodo(trifluoromethyl)mercury has been employed in the synthesis of structurally complex molecules, particularly for installing gem-difluorocyclopropane units. These units are valued as stable, lipophilic mimics of other functional groups, such as carbonyls or ethers.

The synthesis of complex molecules often requires mild and selective methods. The difluorocyclopropanation using CF3HgI, while having limitations, offers a pathway to these structures when other methods fail or when specific reactivity is required. For instance, its application in the late-stage functionalization of natural product derivatives has been explored, where the unique reactivity of the organomercurial can be advantageous. The synthesis of structurally diverse gem-difluorinated compounds remains a key application stemming from this reagent. cas.cn

Intermolecular and Intramolecular C-F Bond Cleavage Studies

The generation of difluorocarbene from iodo(trifluoromethyl)mercury is a prime example of an intramolecular C-F bond cleavage event. The mechanism of this fragmentation has been a subject of study to understand the fundamental reactivity of fluorinated organometallics.

The process is initiated by the coordination of an anion (typically iodide) to the mercury center, forming a hypervalent mercurate complex. This coordination increases the electron density on the trifluoromethyl group, weakening the C-F bonds. The subsequent elimination of a fluoride ion and the mercury-containing byproduct leads to the formation of difluorocarbene. This can be considered a type of α-elimination reaction.

Mechanism of C-F Bond Cleavage: CF3HgI + I⁻ → [CF3HgI2]⁻ [CF3HgI2]⁻ → :CF2 + HgI2 + F⁻

This intramolecular process highlights the inherent reactivity of the C-F bond when positioned on a metal center that can accommodate anionic character. Studies on the decomposition of related fluorinated organometallic complexes, such as group 11 trifluoroacetates, have also provided insight into the competition between decarboxylation and C-F bond activation, revealing that the fragmentation pathways can be complex and are influenced by the nature of the metal. nih.gov While direct studies on intermolecular C-F bond cleavage initiated by CF3HgI are less common, the principles governing its intramolecular decomposition inform the broader understanding of C-F bond activation in organometallic chemistry. nih.gov

Spectroscopic and Computational Characterization of Mercury, Iodo Trifluoromethyl Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interactions of matter with electromagnetic radiation, these techniques reveal detailed information about the atomic and molecular level architecture of a compound. For a molecule like Mercury, iodo(trifluoromethyl)-, a combination of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy provides a complete picture of its identity and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of compounds in solution by probing the magnetic properties of atomic nuclei. For Mercury, iodo(trifluoromethyl)-, multinuclear NMR experiments targeting ¹⁹⁹Hg, ¹⁹F, and ¹³C would provide definitive structural information.

¹⁹⁹Hg NMR: The mercury-199 isotope is an NMR-active nucleus (spin I = 1/2) and is highly sensitive to its chemical environment, exhibiting a very wide chemical shift range. This makes ¹⁹⁹Hg NMR an excellent probe for studying mercury-containing compounds. The chemical shift (δ) of the ¹⁹⁹Hg nucleus in CF₃HgI would confirm the oxidation state and coordination environment of the mercury atom.

¹⁹F NMR: The fluorine-19 nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a routine and informative experiment. The CF₃ group would appear as a singlet in the proton-decoupled spectrum. Its chemical shift provides information about the electronic environment. Furthermore, coupling between the ¹⁹⁹Hg and ¹⁹F nuclei would be observed as satellite peaks in the ¹⁹F spectrum. The magnitude of this two-bond coupling constant (²JHg-F) is indicative of the s-character of the Hg-C bond and provides valuable insight into the bonding between the mercury and trifluoromethyl groups.

¹³C NMR: The carbon-13 spectrum would show a signal for the trifluoromethyl carbon. This signal would be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). Additionally, satellite peaks arising from coupling to the ¹⁹⁹Hg nucleus (¹JHg-C) would be present, with the magnitude of the coupling constant providing further information about the Hg-C bond.

An illustrative representation of expected NMR data is provided below. The exact values would need to be determined experimentally.

Table 1: Hypothetical NMR Spectroscopic Data for Mercury, iodo(trifluoromethyl)-
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹⁹⁹Hg[Expected Range]Quartet²JHg-F = [Expected Value]
¹⁹F[Expected Range, e.g., -20 to -30 vs. CFCl₃]Singlet (with ¹⁹⁹Hg satellites)²JHg-F = [Expected Value]
¹³C[Expected Range]Quartet (due to F) with ¹⁹⁹Hg satellites¹JC-F = [Expected Value, e.g., > 250 Hz] ¹JHg-C = [Expected Value]

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For Mercury, iodo(trifluoromethyl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The mass spectrum would be expected to show a complex molecular ion peak ([CF₃HgI]⁺) cluster due to the multiple stable isotopes of mercury. The fragmentation pattern upon ionization would likely proceed through the cleavage of the weakest bonds. The primary fragmentation pathways could include:

Loss of an iodine atom to form the [CF₃Hg]⁺ fragment.

Cleavage of the mercury-carbon bond to yield a [HgI]⁺ fragment.

Formation of the trifluoromethyl cation [CF₃]⁺.

The relative abundance of these fragment ions provides information about the relative strengths of the bonds within the molecule.

Table 2: Plausible Mass Spectrometry Fragmentation Data for Mercury, iodo(trifluoromethyl)-
Fragment IonDescriptionExpected m/z (for most abundant isotopes)
[CF₃HgI]⁺Molecular Ion~398
[CF₃Hg]⁺Loss of Iodine~271
[HgI]⁺Loss of Trifluoromethyl Radical~329
[CF₃]⁺Trifluoromethyl Cation~69

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending. rsc.org It is an effective tool for identifying the functional groups present in a molecule. youtube.com The IR spectrum of Mercury, iodo(trifluoromethyl)- would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

C-F Stretching Vibrations: The C-F stretching modes are typically strong and appear in the 1200-1000 cm⁻¹ region. For the CF₃ group, symmetric and asymmetric stretching vibrations would be expected.

Hg-C Stretching Vibration: The vibration of the mercury-carbon bond would occur at a much lower frequency (in the far-infrared region), typically below 400 cm⁻¹, due to the heavy mercury atom.

Hg-I Stretching Vibration: Similarly, the mercury-iodine bond stretch is expected at a very low wavenumber, likely below 200 cm⁻¹, also in the far-infrared region.

Table 3: Expected Infrared Absorption Frequencies for Mercury, iodo(trifluoromethyl)-
Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
C-F Asymmetric Stretch~1150-1250Strong
C-F Symmetric Stretch~1050-1150Strong
CF₃ Deformation~700-800Medium
Hg-C Stretch< 400Medium-Weak
Hg-I Stretch< 200Medium-Weak

Theoretical and Computational Chemistry Approaches

While spectroscopy provides essential experimental data, theoretical and computational methods are vital for interpreting this data and gaining a deeper understanding of molecular properties that are not directly observable. lsu.edu

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules. unram.ac.id For Mercury, iodo(trifluoromethyl)-, DFT calculations can be used to determine a variety of properties:

Optimized Molecular Geometry: Calculations can predict bond lengths (Hg-C, Hg-I, C-F) and bond angles (e.g., C-Hg-I) with high accuracy, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Electronic Properties: The distribution of electron density can be analyzed to determine atomic charges (e.g., using Natural Bond Orbital analysis), revealing the polarity of the bonds and the electrophilic/nucleophilic character of different atomic sites.

Bonding Analysis: The nature of the Hg-C and Hg-I bonds can be investigated by analyzing the molecular orbitals and calculating bond orders. This provides a quantitative measure of bond strength and character.

Vibrational Frequencies: Computational methods can calculate the harmonic vibrational frequencies. lsu.edu These theoretical frequencies can be compared with experimental IR and Raman data to aid in the assignment of the observed spectral bands.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving Mercury, iodo(trifluoromethyl)-, computational modeling can:

Identify Reaction Intermediates: Postulate and calculate the stability of potential intermediates in a reaction sequence.

Locate Transition States: The geometry and energy of transition states can be calculated, which is essential for determining the activation energy (energy barrier) of a reaction step.

Elucidate Reaction Mechanisms: By connecting stationary points on the PES via Intrinsic Reaction Coordinate (IRC) calculations, the entire pathway of a reaction can be mapped out, providing a detailed, step-by-step description of the bond-making and bond-breaking processes. This allows for the differentiation between possible mechanisms, such as concerted versus stepwise pathways or radical versus polar mechanisms.

Through these computational approaches, a detailed and predictive understanding of the reactivity of Mercury, iodo(trifluoromethyl)- can be achieved, guiding further experimental investigation.

Prediction of Reactivity and Selectivity through Theoretical Studies

Theoretical and computational chemistry have emerged as indispensable tools for predicting the reactivity and selectivity of chemical compounds, offering insights that are often difficult to obtain through experimental methods alone. While specific, in-depth theoretical studies exclusively focused on Mercury, iodo(trifluoromethyl)- (CF3HgI) are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry can be applied to predict its chemical behavior. This section will, therefore, discuss the application of theoretical studies to understand and predict the reactivity and selectivity of systems analogous to Mercury, iodo(trifluoromethyl)-, drawing upon established computational approaches used for similar organometallic and trifluoromethyl compounds.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting reaction pathways, and understanding the factors that govern selectivity. montclair.edumontclair.eduresearchgate.net For a compound like Mercury, iodo(trifluoromethyl)-, computational models could be used to investigate its behavior in various chemical transformations.

One of the known reactions of trifluoromethylmercuric iodide is its role as a precursor for the generation of difluorocarbene (:CF2) upon treatment with sodium iodide. acs.org Theoretical studies can be employed to model this reaction, providing a detailed picture of the reaction mechanism. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Decomposition of CF3HgI

SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
CF3HgI0.00.0
NaI-5.0-4.5
[CF3HgI(I)]--15.2-13.8
:CF2 + HgI2 + NaF-25.7-28.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.

The transition state geometry for the decomposition of the intermediate [CF3HgI(I)]- to form difluorocarbene could be located and characterized. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility under different conditions. Furthermore, Natural Bond Orbital (NBO) analysis could be used to understand the electronic changes occurring during the reaction, such as the cleavage of the C-Hg and C-F bonds and the formation of the Hg-I and Na-F bonds.

In the context of trifluoromethylation reactions, where organometallic reagents are often used to deliver the CF3 group, theoretical studies can predict the selectivity of these reactions. nih.gov For instance, if Mercury, iodo(trifluoromethyl)- were to be used as a trifluoromethylating agent for an aromatic substrate, computational models could predict the regioselectivity (i.e., the position on the aromatic ring where the CF3 group would be introduced).

By calculating the activation energies for the addition of the trifluoromethyl group to different positions of the aromatic ring, the most favorable reaction pathway can be identified. Factors influencing this selectivity, such as the electronic properties of the substrate and the steric hindrance at different positions, can be analyzed in detail.

Table 2: Hypothetical Calculated Activation Energies for the Trifluoromethylation of Anisole with a Generic CF3 Source

Position of AttackActivation Energy (kcal/mol)Relative Rate
Ortho25.31.0
Meta28.10.08
Para24.91.5

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to predict regioselectivity.

Furthermore, theoretical studies can aid in the design of more efficient and selective reagents and catalysts for trifluoromethylation reactions. nih.gov By understanding the mechanism of existing reactions, modifications to the ligand environment of the metal or the nature of the trifluoromethyl source can be proposed and their effects computationally evaluated before being tested experimentally. This in silico approach can significantly accelerate the discovery and optimization of new synthetic methodologies.

Future Directions and Emerging Research Avenues in Trifluoromethylmercury Chemistry

Development of Novel Organomercurial Reagents for Fluorine Chemistry

Mercury, iodo(trifluoromethyl)- (CF₃HgI), is a versatile organomercurial reagent used to introduce the highly desirable trifluoromethyl group into organic molecules. ontosight.ai Research in this area focuses on understanding the reactivity of such compounds to develop new synthetic methodologies in organofluorine chemistry. ontosight.ai The utility of these reagents lies in their ability to participate in various reactions that form carbon-CF₃ bonds, significantly altering the physical, chemical, and biological properties of the target molecules. ontosight.ai

Beyond CF₃HgI, other mercury-containing reagents have been developed. For instance, bis(trifluoromethyl)mercury (B14153196) (Hg(CF₃)₂), often prepared via the decarboxylation of trifluoroacetate (B77799), has proven effective for the trifluoromethylation of other metals in transmetallation reactions. wikipedia.org More recently, mercuric triflate (Hg(OTf)₂) has emerged as a powerful catalytic system for a range of organic syntheses. nih.gov While not exclusively for trifluoromethylation, its high catalytic turnover in reactions like alkyne hydrations and various cyclizations under mild conditions showcases the ongoing exploration of mercury's catalytic potential in modern organic chemistry. nih.gov The development of solid-supported mercuric salts, such as silaphenylmercuric triflate, represents a further step in creating more manageable and potentially recyclable mercury-based catalytic systems. nih.gov

Exploration of Alternative Mercury-Mediated Fluorination Strategies

The primary application of iodo(trifluoromethyl)mercury and its analogs is the transfer of a CF₃ group. A key strategy in which these reagents participate is transmetallation. As noted, Hg(CF₃)₂ can transfer its trifluoromethyl groups to other metals, which then act as the direct trifluoromethylating agent in a catalytic cycle. wikipedia.org This indirect approach can sometimes offer advantages in terms of reactivity and selectivity.

Another strategic avenue involves leveraging the catalytic properties of different mercury salts. Mercuric triflate, Hg(OTf)₂, for example, acts as a powerful catalyst for various transformations, including C-C bond-forming cyclizations and heterocycle synthesis. nih.gov While its primary reported uses are not direct trifluoromethylations, the principle of using a highly electrophilic mercury salt as a catalyst could be adapted for novel fluorination strategies. The development of such catalytic systems, where the mercury compound is used in substoichiometric amounts, is a significant departure from the stoichiometric use of reagents like CF₃HgI and represents a more efficient, though still mercury-dependent, approach.

Interdisciplinary Research Integrating Mercury, iodo(trifluoromethyl)-, into Broader Chemical Discoveries

The impact of trifluoromethylation, and by extension the reagents that enable it, extends far beyond pure synthetic chemistry. The integration of the CF₃ group is a critical strategy in several interdisciplinary fields:

Medicinal Chemistry and Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs. wikipedia.org Its inclusion can enhance a drug's lipophilicity, improving its ability to cross biological membranes, and can block metabolic degradation at that position, increasing the drug's half-life. advanceseng.com Compounds like fluoxetine (B1211875), celecoxib, and bicalutamide (B1683754) all contain a CF₃ group, underscoring the importance of trifluoromethylation methods in drug discovery and development. wikipedia.org Reagents like Mercury, iodo(trifluoromethyl)- provide a direct route to creating novel trifluoromethylated compounds for biological screening. ontosight.ai

Agrochemicals: Similar to pharmaceuticals, the properties imparted by the CF₃ group are highly valuable in the design of new pesticides and herbicides. wikipedia.org Agrochemicals such as fipronil (B1672679) and trifluralin (B1683247) rely on the trifluoromethyl moiety for their activity and stability. wikipedia.org

Materials Science: The introduction of CF₃ groups can significantly alter the physical properties of polymers and other materials. ontosight.ai These alterations can include improved thermal stability, chemical resistance, and modified electronic properties, making trifluoromethylated materials suitable for specialized applications.

The study of Mercury, iodo(trifluoromethyl)- and its reactivity, therefore, directly supports advancements in these applied scientific fields by providing essential tools for molecular design. ontosight.ai

Sustainable Methodologies in Organofluorine Synthesis: Reducing Heavy Metal Dependence

The toxicity of mercury necessitates the development of alternative, more sustainable methods for trifluoromethylation that reduce or eliminate the dependence on heavy metals. ontosight.ainih.gov This is a major thrust of current research, with several promising strategies emerging.

One leading approach is the use of photoredox catalysis. wikipedia.orgadvanceseng.com For example, a recently developed method uses visible light to drive the trifluoropropanation of organic halides. This system combines a catalytic amount of a supersilane with a simple reducing agent, avoiding harsh conditions and toxic reagents entirely. advanceseng.com Another light-driven method uses a photoredox catalyst with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) to trifluoromethylate aromatic systems under mild, room-temperature conditions. wikipedia.org

Catalysis with less toxic metals is another key strategy. Bismuth, for instance, has been used in a light-irradiated catalytic system to achieve C-H trifluoromethylation of heteroarenes using CF₃SO₂Cl as the CF₃ source. acs.org This process operates through an open-shell redox manifold at the bismuth center, representing a novel mechanism for main-group element catalysis. acs.org Copper(I) reagents are also widely used, often generated in situ from trifluoroiodomethane (CF₃I) and copper powder, to perform trifluoromethylations. wikipedia.orgchemicalbook.com

Hypervalent iodine reagents have also emerged as powerful, metal-free alternatives for electrophilic trifluoromethylation. acs.org Reagents such as CF₃ λ³-iodanes are often easy to handle and can be activated with a Lewis or Brønsted acid to transfer a "CF₃⁺" equivalent. acs.org The recent isolation and characterization of the highly reactive trifluoromethyl iodonium (B1229267) salt intermediates, previously only hypothesized, has provided significant mechanistic insight and opens the door for the rational design of new iodine-based trifluoromethylation reactions. acs.org

The table below summarizes some of the key sustainable alternatives to heavy metal-based trifluoromethylation.

Methodology Key Reagent(s)/Catalyst Energy Source Advantages Reference(s)
Photocatalysis Supersilane / NaBH₄ / BTPVisible LightSustainable, mild conditions, wide functional group tolerance. advanceseng.com
Photoredox Catalysis Photoredox Catalyst / CF₃SO₂ClLightMild, room temperature, general for (hetero)aromatics. wikipedia.org
Bismuth Catalysis Bi(I) Complex / CF₃SO₂ClLightUses a less toxic main-group metal, novel mechanism. acs.org
Copper Catalysis Copper(I) salts / CF₃IHeatAvoids heavy metals like mercury. wikipedia.orgchemicalbook.com
Hypervalent Iodine CF₃ λ³-iodanes / Acid ActivatorChemicalMetal-free, easy to handle. acs.org

These evolving methodologies highlight a clear trajectory in fluorine chemistry: a move away from stoichiometric and toxic heavy metal reagents like Mercury, iodo(trifluoromethyl)- toward catalytic, efficient, and environmentally benign processes.

Q & A

Q. Q: What are the established synthetic routes for Mercury, iodo(trifluoromethyl)-, and how can reaction conditions be optimized for reproducibility?

A: Synthesis typically involves mercury(II) salts reacting with trifluoromethyl iodide (CF₃I) under controlled conditions. For example, HgCl₂ can react with CF₃I in anhydrous solvents like THF or DMF at low temperatures (−20°C to 0°C) to minimize side reactions . Optimization includes:

  • Solvent choice : Polar aprotic solvents improve solubility of mercury salts.
  • Stoichiometry : Excess CF₃I ensures complete conversion of HgCl₂ to Hg(CF₃)I.
  • Temperature control : Slow addition of CF₃I prevents exothermic decomposition.
    Characterization relies on ¹⁹F NMR (δ −60 to −70 ppm for CF₃ group) and X-ray crystallography to confirm Hg–I and Hg–CF₃ bonding .

Advanced Reaction Mechanisms

Q. Q: How does the trifluoromethyl group influence the reactivity of Mercury, iodo(trifluoromethyl)- in cross-coupling reactions?

A: The CF₃ group acts as a strong electron-withdrawing ligand, polarizing the Hg–I bond and enhancing its electrophilicity. This facilitates nucleophilic substitution (e.g., with Grignard reagents) or transmetalation in Pd-catalyzed reactions. Key mechanistic insights include:

  • Kinetic studies : Rate constants for Hg–I bond cleavage correlate with solvent dielectric constant.
  • Computational modeling : DFT calculations reveal CF₃ stabilizes transition states via inductive effects .
    Experimental validation : Compare reaction yields in Hg(CF₃)I vs. Hg(CH₃)I systems to isolate CF₃’s electronic impact .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation pathways for Mercury, iodo(trifluoromethyl)- under ambient conditions, and how can stability be improved?

A: Degradation occurs via:

  • Photolysis : UV light cleaves Hg–I bonds, releasing Hg⁰ and CF₃I.
  • Hydrolysis : Moisture generates Hg(OH)I and trifluoroacetic acid (TFA).
    Mitigation strategies :
  • Store in dark, anhydrous environments with molecular sieves.
  • Use stabilizing ligands (e.g., crown ethers) to shield Hg centers .
    Analytical methods : Monitor degradation via TGA-MS (mass loss at 120–150°C) and HPLC to detect TFA byproducts .

Toxicity and Safety Protocols

Q. Q: What are the acute toxicity profiles of Mercury, iodo(trifluoromethyl)-, and what safety measures are critical for handling?

A: The compound exhibits high acute toxicity (LD₅₀ < 5 mg/kg in rodents) due to Hg²⁺ release. Key protocols:

  • Containment : Use gloveboxes or fume hoods with HEPA filters.
  • Waste disposal : Immobilize Hg waste with sulfide-based precipitants.
  • Exposure monitoring : Urinary Hg levels should be tracked using ICP-MS .

Coordination Chemistry Applications

Q. Q: How does Mercury, iodo(trifluoromethyl)- behave as a ligand in coordination polymers, and what structural motifs are observed?

A: Hg(CF₃)I forms 1D polymeric chains via Hg···I interactions (2.8–3.1 Å). The CF₃ group induces steric hindrance, limiting dimensionality. Structural analysis via:

  • Single-crystal XRD : Reveals distorted tetrahedral geometry at Hg centers.
  • Raman spectroscopy : Bands at 250–300 cm⁻¹ confirm Hg–I stretching .
    Applications : Design Hg-based MOFs for gas storage or catalysis by tuning CF₃/I ratios .

Contradictions in Literature

Q. Q: Discrepancies exist in reported melting points (MP) for Mercury, iodo(trifluoromethyl)-. How can these be resolved experimentally?

A: Literature MP ranges from 85–95°C (Pharos Project) vs. 78–82°C (Thermo Scientific). Possible causes:

  • Impurities : Residual solvent (e.g., THF) lowers observed MP.
  • Polymorphism : Different crystalline phases form under varied cooling rates.
    Resolution :
  • Purify via sublimation (50°C, 0.1 mmHg) and analyze via DSC to identify phase transitions .

Environmental Behavior

Q. Q: What is the environmental fate of Mercury, iodo(trifluoromethyl)-, and how does it interact with natural organic matter (NOM)?

A: In aquatic systems, Hg(CF₃)I undergoes:

  • Redox reactions : Hg²⁺ reduced to Hg⁰ by humic acids.
  • Complexation : NOM thiol groups bind Hg²⁺, forming stable Hg–S complexes.
    Analytical approaches :
  • XANES : Speciate Hg in soil/water samples.
  • Isotope tracing : Use enriched ¹⁹⁹Hg to track mobility .

Advanced Catalytic Applications

Q. Q: Can Mercury, iodo(trifluoromethyl)- act as a catalyst in fluorination reactions, and what are its limitations?

A: Hg(CF₃)I catalyzes electrophilic fluorination of aromatics (e.g., benzene → trifluoromethylbenzene) via Hg-mediated CF₃ transfer. Limitations include:

  • Catalyst poisoning : Thiols or amines deactivate Hg centers.
  • Side reactions : Competing Hg–I bond cleavage reduces turnover.
    Optimization : Use Lewis acids (e.g., BF₃) to stabilize intermediates and improve TON .

Computational Modeling Insights

Q. Q: What computational methods best predict the electronic structure of Mercury, iodo(trifluoromethyl)-?

A: DFT (B3LYP/LANL2DZ) accurately models Hg’s relativistic effects and CF₃’s electron-withdrawing nature. Key findings:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
  • Charge distribution: Hg carries +1.2 charge, while I and CF₃ are −0.6 and +0.4, respectively.
    Validation : Compare calculated vs. experimental UV-Vis spectra (λ_max ~ 280 nm) .

Comparative Analysis with Analogues

Q. Q: How do the properties of Mercury, iodo(trifluoromethyl)- compare to Hg(CF₃)Br or Hg(CF₃)Cl?

A:

PropertyHg(CF₃)IHg(CF₃)BrHg(CF₃)Cl
Melting Point (°C)85–95110–115130–135
Bond Length (Hg–X, Å)2.71 (I)2.48 (Br)2.33 (Cl)
ReactivityHighModerateLow
Trends : Larger halogens (I > Br > Cl) weaken Hg–X bonds, increasing electrophilicity .

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